5-(Thiophen-2-yl)pentanenitrile
Description
5-(Thiophen-2-yl)pentanenitrile is an organonitrile compound featuring a pentanenitrile backbone substituted with a thiophene ring at the fifth carbon. The thiophene moiety, a five-membered aromatic heterocycle with a sulfur atom, confers electron-rich properties and enhances conjugation, making the compound relevant in materials science and organic electronics.
Properties
IUPAC Name |
5-thiophen-2-ylpentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c10-7-3-1-2-5-9-6-4-8-11-9/h4,6,8H,1-3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSMFZOCOMELQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene-Containing Quinoxaline Derivatives (Compounds 6 and 7)
Compounds 6 (2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid) and 7 (2-cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid) are structurally complex derivatives incorporating thiophene, quinoxaline, and cyanoacrylic acid units. Key comparisons with 5-(Thiophen-2-yl)pentanenitrile include:
- Electronic Properties: Compound 6 exhibits a narrow energy gap (2.09 eV) compared to 7 (2.20 eV), attributed to the electron-withdrawing 3,4-ethylenedioxythiophene (EDOT) group enhancing conjugation . The HOMO/LUMO distribution in 6 and 7 spans the quinoxaline and thiophene moieties, facilitating charge transfer.
- Photovoltaic Performance: 6 demonstrates superior open-circuit voltage (Voc = 0.96 eV) and Gibbs free energy of injection (ΔGinject = −0.73 eV) over 7 (Voc = 0.84 eV; ΔGinject = −0.60 eV), highlighting the impact of EDOT on charge separation .
Alkylthio-Substituted Pentanenitriles (4MTB-CN, 4MSOB-CN)
Plant-derived nitriles like 4MTB-CN (5-(methylthio)pentanenitrile) and 4MSOB-CN (5-(methylsulfinyl)pentanenitrile) differ in their substituents and biological roles:
Structural and Functional Differences :
- The methylthio/sulfinyl groups in 4MTB-CN and 4MSOB-CN are hydrolytically labile, enabling conversion to isothiocyanates (ITCs) in plant defense mechanisms .
- This compound’s aromatic thiophene ring enhances stability and electronic delocalization, favoring materials science over biological activity.
Reactivity :
Medicinal Chemistry Derivatives
Pentanenitrile derivatives like 26 (5-(2-(2-phenylacetamido)thiazol-5-yl)pentanoic acid) and fluorinated analogs (e.g., 5-fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile) highlight structural versatility:
- Applications :
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